

Ipatasertib (AT-127): A Technical Guide to a Potent Pan-Akt Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AT-127

Cat. No.: B11931660

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Introduction

Ipatasertib, also known by its developmental code GDC-0068 and potentially referenced by the internal identifier **AT-127**, is a highly selective, orally bioavailable small molecule inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1] As a central component of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, Akt is a critical regulator of cellular processes such as proliferation, survival, and metabolism. The frequent dysregulation of this pathway in numerous human cancers has established Akt as a prime therapeutic target.[1][2] Ipatasertib functions as an ATP-competitive inhibitor, binding to the kinase domain of Akt and thereby preventing its catalytic activity.[1][2] This technical guide provides a comprehensive overview of Ipatasertib, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Core Data

The fundamental chemical and pharmacological properties of Ipatasertib are summarized below.

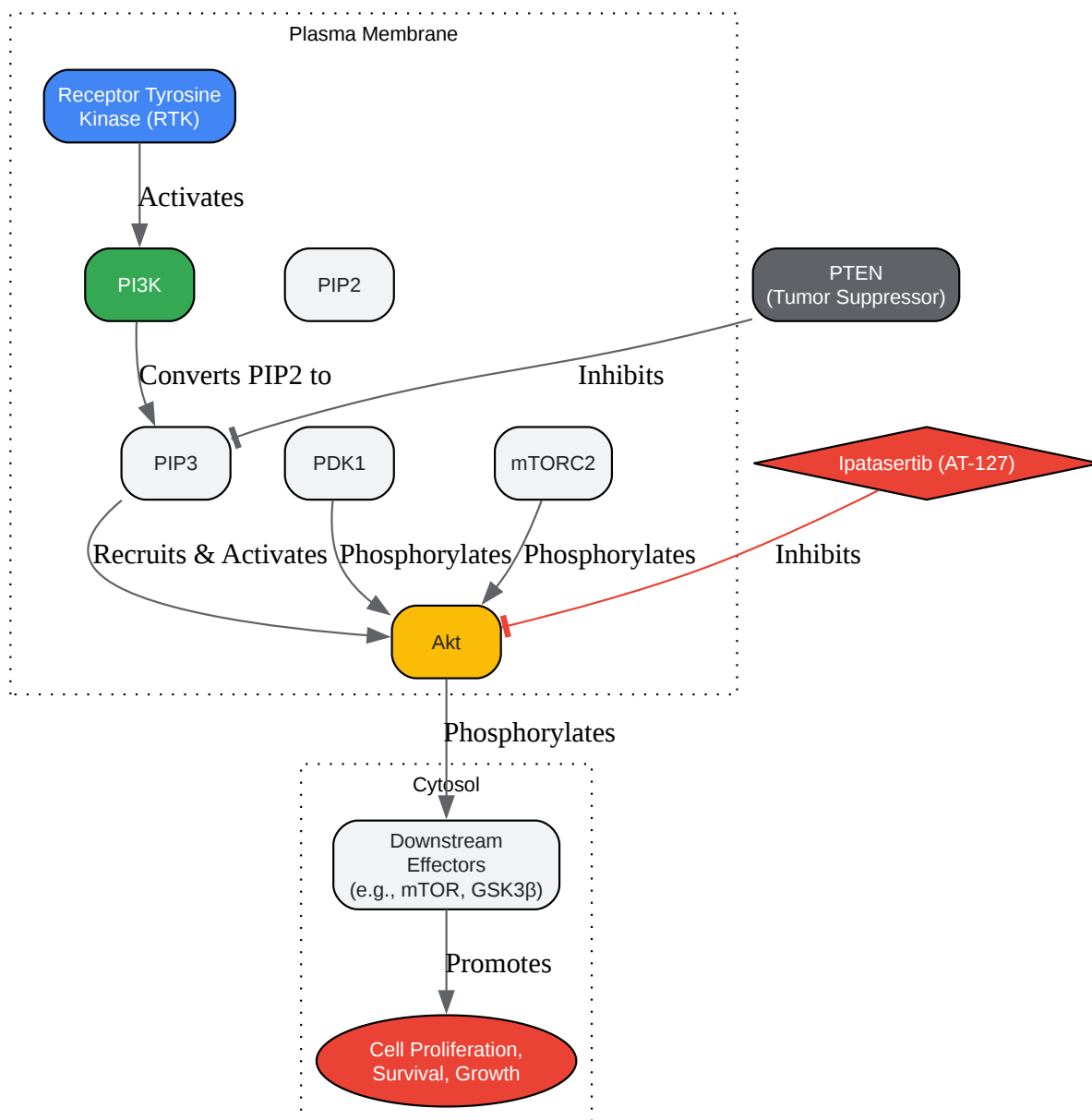
Property	Value	Reference
USAN File Number	(AB-127)	
CAS Number	1001264-89-6	[3][4][5][6][7]
Molecular Formula	C ₂₄ H ₃₂ ClN ₅ O ₂	[4][5][8]
Molecular Weight	458.00 g/mol	[3][4][6][8][9]
Synonyms	GDC-0068, RG7440	[3][4][8]
Mechanism of Action	ATP-competitive pan-Akt inhibitor	[1][2]

Mechanism of Action and Signaling Pathway

Ipatasertib exerts its anti-cancer effects by directly targeting the PI3K/Akt/mTOR signaling cascade. This pathway is often aberrantly activated in cancer through various mechanisms, including mutations in the PIK3CA gene, loss of the tumor suppressor PTEN, or activating mutations in AKT itself.[2]

Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP₂) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP₃). PIP₃ acts as a second messenger, recruiting Akt to the cell membrane where it is activated via phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell growth, proliferation, and survival, while inhibiting apoptosis.[2][10]

Ipatasertib competitively binds to the ATP-binding pocket within the kinase domain of Akt, preventing the phosphorylation of its downstream targets.[2][10] This blockade of Akt signaling leads to the inhibition of cell proliferation, cell cycle arrest, and the induction of apoptosis in cancer cells with a dysregulated PI3K/Akt pathway.[2][10][11]



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Figure 1: Ipatasertib's mechanism of action within the PI3K/Akt signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of Ipatasertib.

Cell Viability (MTT) Assay

This assay is used to assess the effect of Ipatasertib on cancer cell proliferation and viability.

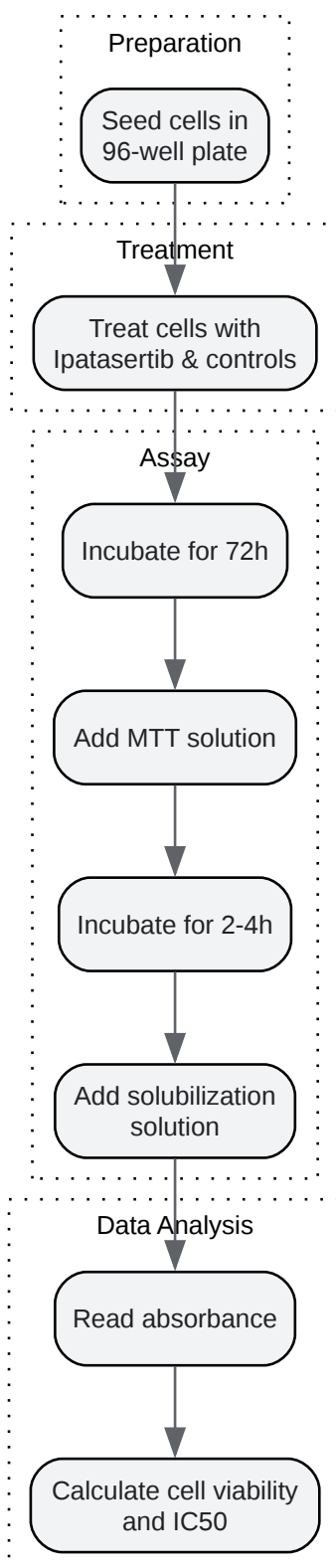
Materials:

- Cancer cell lines of interest
- 96-well tissue culture plates
- Complete cell culture medium
- Ipatasertib stock solution (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 μ L of complete culture medium and allow them to adhere overnight.
- **Treatment:** Prepare serial dilutions of Ipatasertib in culture medium. Remove the existing medium from the wells and add 100 μ L of the various Ipatasertib concentrations. Include a vehicle control (DMSO) and an untreated control.
- **Incubation:** Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- **MTT Addition:** Add 10-20 μ L of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.

- Solubilization: Carefully aspirate the medium and add 150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Measurement: Read the absorbance at a wavelength of 490-570 nm using a microplate reader.



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Figure 2: General workflow for a cell viability (MTT) assay.

Western Blotting for Akt Pathway Inhibition

This technique is used to determine the effect of Ipatasertib on the phosphorylation status of Akt and its downstream targets.

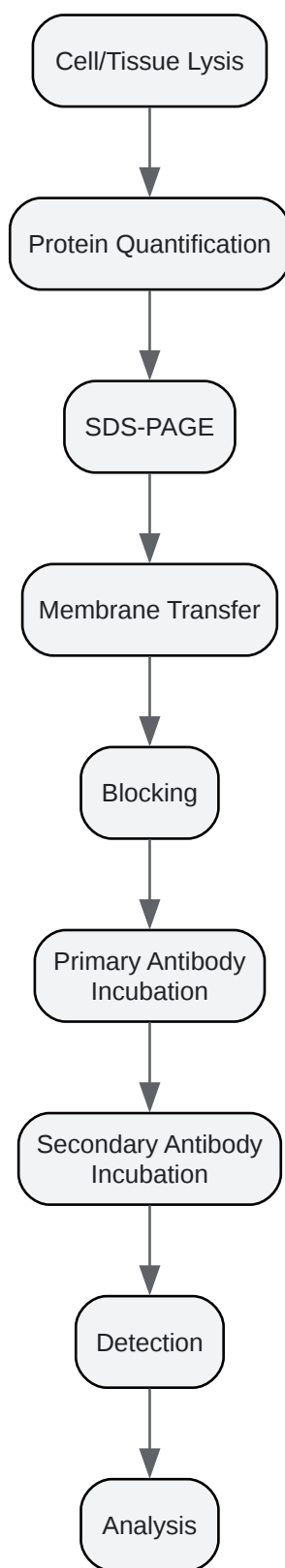
Materials:

- Treated cell or tumor tissue lysates
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-polyacrylamide gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6, anti-S6)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- **Cell Lysis:** Treat cells with Ipatasertib for a specified duration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer. For tumor tissue, homogenize in lysis buffer.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE and Transfer:** Denature equal amounts of protein by boiling in Laemmli buffer, separate them by SDS-PAGE, and transfer the proteins to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

- Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.



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Figure 3: Standard workflow for Western blot analysis.

In Vivo Tumor Xenograft Study

This protocol outlines the use of animal models to assess the anti-tumor efficacy of Ipatasertib in vivo.

Materials:

- Immunocompromised mice
- Cancer cells for implantation
- Matrigel (optional)
- Ipatasertib formulation for oral gavage (e.g., in 0.5% methylcellulose and 0.2% Tween-80)
- Calipers for tumor measurement

Procedure:

- **Cell Implantation:** Subcutaneously inject a defined number of cancer cells (e.g., 1×10^6) into the flank of each mouse.
- **Tumor Growth Monitoring:** Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- **Randomization and Treatment:** Randomize mice into treatment and control groups. Administer Ipatasertib orally via gavage at a predetermined dose and schedule (e.g., 50 mg/kg, daily). The control group receives the vehicle.
- **Endpoint and Analysis:** Continue treatment for a specified period or until tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors. Analyze the data by comparing the tumor growth rates between the treatment and control groups.

Conclusion

Ipatasertib (**AT-127**) is a potent and selective pan-Akt inhibitor with a well-defined mechanism of action. Its ability to target the frequently dysregulated PI3K/Akt signaling pathway provides a strong rationale for its development as a cancer therapeutic. The experimental protocols provided in this guide offer a framework for the preclinical evaluation of Ipatasertib and similar targeted therapies. Further investigation into its clinical efficacy and the identification of predictive biomarkers will be crucial for its successful application in oncology.

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- To cite this document: BenchChem. [Ipatasertib (AT-127): A Technical Guide to a Potent Pan-Akt Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931660#at-127-cas-number-and-molecular-weight]

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